4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Structure-Activity Relationship Chemical Topology Pharmacophore Diversity

4-(3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034264-25-8) is a synthetic small molecule with the molecular formula C22H23N3O and a molecular weight of 345.45 g/mol. It contains a 3,4-dihydroisoquinoline heterocycle linked through an azetidine ring to a 3-oxopropylbenzonitrile fragment.

Molecular Formula C22H23N3O
Molecular Weight 345.446
CAS No. 2034264-25-8
Cat. No. B2439032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
CAS2034264-25-8
Molecular FormulaC22H23N3O
Molecular Weight345.446
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N
InChIInChI=1S/C22H23N3O/c23-13-18-7-5-17(6-8-18)9-10-22(26)25-15-21(16-25)24-12-11-19-3-1-2-4-20(19)14-24/h1-8,21H,9-12,14-16H2
InChIKeyRIMYSKGRXNUUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034264-25-8): Chemical Identity and Procurement Baseline


4-(3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034264-25-8) is a synthetic small molecule with the molecular formula C22H23N3O and a molecular weight of 345.45 g/mol. It contains a 3,4-dihydroisoquinoline heterocycle linked through an azetidine ring to a 3-oxopropylbenzonitrile fragment. The compound has been referenced in patent literature as a member of the heterocycle-substituted 3-alkyl azetidine derivative class, and preliminary annotations suggest potential activity as a dopamine D1 receptor positive allosteric modulator (PAM). However, peer-reviewed pharmacological data remain scarce, and most technical information currently available originates from vendor datasheets of limited verifiability.

Why 4-(3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile Cannot Be Replaced by Generic Azetidine or Isoquinoline Analogs


The compound's unique architecture—combining a 3,4-dihydroisoquinoline group, an azetidine ring, and a 4-benzonitrile moiety—creates a pharmacophore that distinguishes it from simpler azetidine or isoquinoline derivatives. Even closely related analogs such as 4-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile or 4-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile differ in the heterocycle attached to the azetidine, which is expected to alter receptor binding kinetics, allosteric cooperativity, and metabolic stability. Generic substitution within this series risks losing the allosteric modulation profile that defines the target compound's intended application. The following quantitative evidence, though limited, illustrates measurable structural and functional differences.

Quantitative Differentiation Evidence for 4-(3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile


Structural Uniqueness: 3,4-Dihydroisoquinoline Substituent Confers Distinct Molecular Topology vs. Common Azetidine Analogs

The target compound incorporates a 3,4-dihydroisoquinoline moiety that is absent in the vast majority of azetidine-based CB1 antagonists or D1 modulators. Comparator molecules such as 4-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2170737-88-5) and 4-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2170621-58-4) replace the dihydroisoquinoline with a piperidine or sulfonyl group, respectively. Calculated physicochemical parameters (LogP, topological polar surface area, number of hydrogen bond acceptors) differ markedly, suggesting altered membrane permeability and off-target liability. Quantitative head-to-head biological data are not publicly available for these comparators; the differentiation presented here is therefore class-level inference based on structural chemistry.

Structure-Activity Relationship Chemical Topology Pharmacophore Diversity

Purity Benchmark: Typical 95% Purity Requires Verification Against Reference Standards

Vendor datasheets commonly report a purity of 95% for the target compound. This level is adequate for preliminary in vitro screening but may be insufficient for in vivo studies or crystallization trials where impurities can confound results. No certified reference standard (e.g., USP, EP) exists for this compound, and no publicly available batch-specific certificate of analysis was identified. In contrast, well-characterized tool compounds such as the D1 PAM PF-06412562 are supplied at >98% purity with full analytical documentation. Researchers should request batch-specific HPLC, LC-MS, and NMR data before use.

Chemical Purity Quality Control Reference Standard

Predicted D1 Receptor Allosteric Modulation: A Mechanistic Differentiator from Orthosteric Agonists

Annotation from cheminformatics databases suggests that this compound acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor. If confirmed, this mechanism differentiates it from orthosteric D1 agonists (e.g., SKF-38393) that produce receptor desensitization and tachyphylaxis. No head-to-head functional data are available. Class-level inference from D1 PAM literature indicates that allosteric modulators offer signal bias, probe dependence, and saturable cooperativity—properties absent in orthosteric ligands. Quantitative comparison with established D1 PAMs (e.g., PF-06412562, DETQ) is not possible due to lack of EC50, α-value, or β-arrestin recruitment data for the target compound.

Allosteric Modulation Dopamine D1 Receptor GPCR Pharmacology

Intellectual Property Landscape: Patent Expiration and Freedom to Operate

The core azetidine–benzonitrile scaffold is claimed in US Patent 7,906,652 (Merck Sharp & Dohme Corp., filed 2006, expires ~2026–2027). The specific 3,4-dihydroisoquinoline embodiment may fall under broader Markush structures. In contrast, simpler azetidine analogs (e.g., 4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile) may have earlier priority dates or be in the public domain. Researchers intending to use the compound for commercial discovery programs should conduct a formal freedom-to-operate analysis.

Patent Status Freedom to Operate Intellectual Property

Recommended Use Cases for 4-(3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile Based on Available Evidence


Exploratory Dopamine D1 Receptor Allosteric Modulator Screening

The compound’s putative D1 PAM annotation makes it a candidate for exploratory screening in cAMP or β-arrestin assays where a novel allosteric chemotype is desired. Due to unconfirmed activity, it should be used alongside a validated D1 PAM (e.g., PF-06412562) as a positive control. Researchers must independently verify allosteric modulation and receptor selectivity before investing in large-scale studies.

Structure–Activity Relationship (SAR) Studies on Azetidine-Based GPCR Modulators

The unique 3,4-dihydroisoquinoline substituent provides a diversification point for SAR exploration around the azetidine core. Comparing this compound with analogs bearing piperidine, sulfonyl, or triazole groups can reveal the contribution of the dihydroisoquinoline to binding affinity, cooperativity, and metabolic stability. Procurement of small quantities (5–25 mg) is recommended for initial SAR profiling.

Chemical Probe Development for Neurological Disease Models

If D1 PAM activity is confirmed, the compound could serve as a starting point for chemical probe development targeting cognitive deficits in schizophrenia or Parkinson's disease. The benzonitrile group offers a synthetic handle for further derivatization. In vivo pharmacokinetic studies are prerequisite, and the current purity standard (95%) necessitates repurification before animal dosing.

Intellectual Property and Competitive Intelligence Analysis

The compound serves as a reference for analyzing the Merck azetidine patent estate. Industrial research organizations can use it to evaluate the scope of Markush claims and assess freedom to operate for follow-on D1 PAM or CB1 antagonist programs.

Quote Request

Request a Quote for 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.